molecular formula C8H8ClNO2 B2435207 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid CAS No. 1000568-04-6

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid

Cat. No.: B2435207
CAS No.: 1000568-04-6
M. Wt: 185.61
InChI Key: LDTGOJBKHDOHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid typically involves the chlorination of 2-methylpyridine followed by carboxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and acetic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-3-pyridyl)acetic acid: Similar structure but lacks the methyl group.

    2-(6-Methyl-3-pyridyl)acetic acid: Similar structure but lacks the chloro group.

    2-(3-Pyridyl)acetic acid: Lacks both the chloro and methyl groups.

Uniqueness

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(4-8(11)12)2-3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGOJBKHDOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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